molecular formula C19H17N5S B2563335 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 955966-42-4

5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2563335
CAS RN: 955966-42-4
M. Wt: 347.44
InChI Key: PSXAOQALXBDAKI-UHFFFAOYSA-N
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Description

5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (DPT) is an organosulfur compound with a wide range of applications in the scientific research field. It is a triazole derivative that has been synthesized and studied for its various properties and effects. DPT is an important compound for the development of novel therapeutic agents, as well as for its potential use in the diagnosis and treatment of diseases.

Scientific Research Applications

Antioxidant Properties

5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol: exhibits antioxidant potential. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative damage. Antioxidants play a crucial role in preventing diseases associated with oxidative stress, such as cancer, cardiovascular disorders, and neurodegenerative conditions .

Pancreatic Lipase Inhibition

The compound has shown promise as a pancreatic lipase (PL) inhibitor. PL is an enzyme involved in lipid digestion, and inhibiting its activity can be beneficial for managing obesity. Studies have demonstrated that this compound effectively inhibits PL, making it a potential candidate for anti-obesity drug development .

Drug Development for Obesity

Given the rising global obesity epidemic, novel drug candidates are urgently needed. Researchers are exploring the molecular aspects of 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol as part of drug development efforts. Its PL inhibition properties make it an attractive target for combating obesity-related complications .

Synthesis and Characterization

Scientists have synthesized and characterized this compound to understand its chemical properties, stability, and reactivity. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to elucidate its structure and behavior .

Antiviral Activity

While not extensively studied, some research suggests that derivatives of this compound may exhibit antiviral activity. Investigations have focused on its potential to inhibit viruses, particularly herpes simplex virus type-1 (HSV-1). Further studies are needed to explore its efficacy and mechanism of action .

ADMET Properties

The compound’s absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties have been evaluated using computational tools. Predictive models help assess its safety profile and guide drug development. Overall, the ADMET predictions align with its observed antioxidant and PL inhibitory activities .

Mechanism of Action

properties

IUPAC Name

3-(1,5-diphenylpyrazol-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-2-23-18(21-22-19(23)25)16-13-20-24(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXAOQALXBDAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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